molecular formula C9H6Cl2N2 B1370469 2,4-Dichlor-7-methylchinazolin CAS No. 25171-19-1

2,4-Dichlor-7-methylchinazolin

Katalognummer: B1370469
CAS-Nummer: 25171-19-1
Molekulargewicht: 213.06 g/mol
InChI-Schlüssel: BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-7-methylquinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocycles that have garnered significant attention due to their diverse biological activities and potential therapeutic applications. The structure of 2,4-Dichloro-7-methylquinazoline consists of a quinazoline core with chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The synthesis of 2,4-Dichloro-7-methylquinazoline typically involves reactions with halogenating agents and derivatives of quinazoline. The compound can be synthesized through a one-step cyclization and halogenation process from methoxycarbonyl- or phenoxycarbonyl-derivatives of substituted phenylureas. This method has been documented to yield high purity and efficiency in producing quinazoline derivatives .

Biological Activities

2,4-Dichloro-7-methylquinazoline exhibits a variety of biological activities, making it a valuable compound in drug development:

  • Antihypertensive Agents : Quinazoline derivatives have been recognized for their role as intermediates in the synthesis of antihypertensive medications. Specifically, compounds derived from 2,4-Dichloro-7-methylquinazoline can lead to the development of effective treatments for hypertension by acting on various receptors involved in blood pressure regulation .
  • Cancer Treatment : Quinazoline analogues have shown promise as selective inhibitors for various receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These inhibitors are crucial in cancer therapy as they can impede tumor growth and metastasis .
  • Neurodegenerative Diseases : Recent studies highlight the potential of quinazoline derivatives as antagonists for the adenosine A2A receptor, which is implicated in neurodegenerative diseases. Compounds designed from this scaffold have demonstrated significant affinity and efficacy against this receptor .

Antihypertensive Applications

A study focused on synthesizing 4-amino-2-(4-substituted piperazin-1-yl) quinazolines from 2,4-Dichloro-7-methylquinazoline has shown promising results in lowering blood pressure in hypertensive models. The research indicates that these compounds effectively block specific adrenergic receptors, leading to vasodilation and reduced vascular resistance .

Cancer Inhibition

In a comparative study of quinazoline derivatives, 2,4-Dichloro-7-methylquinazoline-based compounds were tested against several cancer cell lines. Results demonstrated that these compounds inhibit cell proliferation significantly more than their non-chlorinated counterparts. The mechanism involves the inhibition of key signaling pathways associated with cancer cell survival .

Neuroprotective Effects

Research investigating the neuroprotective effects of quinazoline derivatives has revealed that certain modifications at the C6 and C7 positions enhance their ability to protect neuronal cells from oxidative stress. These findings suggest that 2,4-Dichloro-7-methylquinazoline could be further modified to improve its therapeutic index against neurodegenerative conditions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-7-methylquinazoline typically involves the reaction of 7-methylquinazoline-2,4(1H,3H)-dione with phosphorus oxychloride. The reaction is carried out at elevated temperatures, around 115°C, and is allowed to proceed overnight. After completion, the reaction mixture is concentrated to remove excess phosphorus oxychloride .

Industrial Production Methods: Industrial production methods for 2,4-Dichloro-7-methylquinazoline are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-7-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms at the 2nd and 4th positions can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, which may have enhanced biological activities .

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-7-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the methyl group contribute to the compound’s binding affinity and specificity. For example, quinazoline derivatives have been shown to inhibit certain kinases, which play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can exert anticancer effects by blocking cell proliferation and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

    2,4-Dichloroquinazoline: Lacks the methyl group at the 7th position.

    7-Methylquinazoline: Lacks the chlorine atoms at the 2nd and 4th positions.

    2,4-Dichloro-6-methylquinazoline: Has a methyl group at the 6th position instead of the 7th.

Uniqueness: 2,4-Dichloro-7-methylquinazoline is unique due to the specific positioning of the chlorine atoms and the methyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing chlorine atoms and the electron-donating methyl group creates a unique electronic environment that can enhance the compound’s interaction with biological targets .

Biologische Aktivität

2,4-Dichloro-7-methylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of 2,4-Dichloro-7-methylquinazoline features two chlorine atoms at the 2nd and 4th positions and a methyl group at the 7th position of the quinazoline ring. This unique arrangement significantly influences its chemical reactivity and biological activity. The electron-withdrawing chlorine atoms enhance the compound's binding affinity to various biological targets, while the methyl group may contribute to its overall stability and solubility in biological systems.

The biological activity of 2,4-Dichloro-7-methylquinazoline primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit various kinases involved in cell signaling pathways, which is crucial for its anticancer effects. By blocking these pathways, the compound can prevent cell proliferation and induce apoptosis in cancer cells .

Therapeutic Applications

1. Anticancer Activity
Research indicates that quinazoline derivatives, including 2,4-Dichloro-7-methylquinazoline, exhibit significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the activity of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2. For instance, it was reported that compounds similar to 2,4-Dichloro-7-methylquinazoline showed low nanomolar inhibition against these kinases, suggesting a strong potential for cancer treatment .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of studies highlighted its effectiveness against multi-drug resistant strains of Acinetobacter baumannii, with minimum inhibitory concentrations (MICs) in the single-digit micromolar range. This suggests that 2,4-Dichloro-7-methylquinazoline could serve as a lead compound for developing new antibacterial agents .

3. Antileishmanial Activity
In vivo studies have demonstrated that 2,4-Dichloro-7-methylquinazoline exhibits antileishmanial activity. For example, it reduced parasitemia in murine models of visceral leishmaniasis significantly when administered at appropriate doses . The mechanism appears to involve interference with folate metabolism in Leishmania parasites .

Table 1: Biological Activity Summary

Activity TypeTargetObserved EffectReference
AnticancerEGFR/VEGFR-2Low nanomolar inhibition
AntimicrobialAcinetobacter baumanniiMIC in single-digit micromolar range
AntileishmanialLeishmania donovaniReduced liver parasitemia by up to 37%

Case Study: Anticancer Efficacy

A study conducted on various quinazoline derivatives revealed that 2,4-Dichloro-7-methylquinazoline effectively inhibited cell proliferation in melanoma cell lines (MDA-MB-435) with an IC50 value indicating significant potency compared to standard chemotherapy agents like paclitaxel .

Case Study: Antileishmanial Efficacy

In a murine model of visceral leishmaniasis, administration of 15 mg/kg/day for five days resulted in a notable reduction in liver parasitemia by approximately 37%. This highlights the potential of quinazolines as effective treatments against leishmaniasis due to their favorable pharmacological profiles .

Eigenschaften

IUPAC Name

2,4-dichloro-7-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(4-5)12-9(11)13-8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIRNBNLOBXVPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=NC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620488
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25171-19-1
Record name 2,4-Dichloro-7-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.